molecular formula C35H35FN6O3 B611973 RN486 CAS No. 1242156-23-5

RN486

Katalognummer: B611973
CAS-Nummer: 1242156-23-5
Molekulargewicht: 606.7 g/mol
InChI-Schlüssel: ZTUJNJAKTLHBEX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

RN486 (6-cyclopropyl-8-fluoro-2-(2-hydroxymethyl-3-{1-methyl-5-[5-(4-methyl-piperazin-1-yl)-pyridin-2-ylamino]-6-oxo-1,6-dihydro-pyridin-3-yl}-phenyl)-2H-isoquinolin-1-one) is a potent, selective, and reversible Bruton’s tyrosine kinase (BTK) inhibitor with an IC50 of 4 nM and a dissociation constant (Kd) of 0.31 nM for BTK . Developed through structure-based drug design, this compound features a benzyl alcohol group and fluorine substitution, enhancing its affinity and selectivity . Its primary mechanisms include:

  • BTK Inhibition: Blocks B-cell receptor (BCR) and Fc receptor (FcR) signaling, suppressing immune hypersensitivity and autoantibody production in autoimmune diseases like rheumatoid arthritis (RA) and systemic lupus erythematosus (SLE) .
  • Multidrug Resistance (MDR) Reversal: Downregulates ABCG2 and ABCB1 transporter expression, inhibits ATPase activity (EC50 = 12 µM for ABCG2), and reduces chemotherapeutic drug efflux in cancer cells, restoring drug sensitivity .

This compound has demonstrated efficacy in preclinical models of collagen-induced arthritis (CIA), adjuvant-induced arthritis (AIA), and lupus nephritis, alongside its role in oncology .

Analyse Chemischer Reaktionen

RN486 undergoes various chemical reactions, including:

    Oxidation and Reduction: These reactions are essential for modifying the compound’s functional groups and enhancing its activity.

    Substitution Reactions: These reactions involve replacing one functional group with another, which can alter the compound’s properties and efficacy.

    Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents, reducing agents, and catalysts. The conditions often involve controlled temperatures and pH levels to ensure optimal reaction rates and yields.

    Major Products: The primary products formed from these reactions are modified versions of this compound with enhanced or altered biological activity

Wissenschaftliche Forschungsanwendungen

Binding Affinity and Interaction with ABCG2

Recent studies have demonstrated that RN486 interacts effectively with the ABCG2 transporter, a protein associated with drug resistance in cancer cells. The binding affinity of this compound to ABCG2 was quantified using molecular docking studies, revealing a strong interaction characterized by multiple hydrogen bonds and hydrophobic effects with key residues of the transporter . This interaction is pivotal for its role in enhancing the efficacy of conventional anticancer drugs by increasing their intracellular accumulation.

Reversal of Multidrug Resistance

One of the most promising applications of this compound is its ability to reverse ABCG2-mediated multidrug resistance in cancer cells. Studies have shown that non-toxic concentrations of this compound significantly increase the sensitivity of ABCG2-overexpressing cancer cells to standard chemotherapeutic agents such as mitoxantrone and topotecan. The mechanism involves:

  • Inhibition of Drug Efflux : this compound reduces the efflux of chemotherapeutic agents from resistant cells, thereby enhancing their cytotoxic effects .
  • Increased Drug Accumulation : The compound elevates the intracellular levels of these drugs, which is critical for overcoming resistance .

The effectiveness of this compound was confirmed through various assays demonstrating enhanced drug accumulation in resistant cell lines compared to controls .

Case Studies

  • Study on NCI-H460/MX20 Cells : In this study, treatment with this compound resulted in a marked increase in the accumulation of [^3H]-mitoxantrone in drug-resistant NCI-H460/MX20 cells compared to untreated controls. This effect was attributed to the down-regulation of ABCG2 expression .

Applications in Immunological Diseases

This compound has also shown therapeutic promise in autoimmune diseases such as rheumatoid arthritis and systemic lupus erythematosus.

Rheumatoid Arthritis

Preclinical studies indicate that this compound effectively reduces inflammation and joint damage in rodent models of rheumatoid arthritis by inhibiting B-cell activation and reducing pro-inflammatory cytokine production .

Systemic Lupus Erythematosus

In mouse models, this compound has been shown to suppress the progression of systemic lupus erythematosus by:

  • Reducing the secretion of anti-double-stranded DNA antibodies.
  • Inhibiting B-cell activation and function .

Summary Table of Applications

Application AreaMechanismKey Findings
OncologyInhibition of ABCG2-mediated MDRIncreased sensitivity to mitoxantrone/topotecan
Rheumatoid ArthritisBTK inhibitionReduced joint inflammation and damage
Systemic Lupus ErythematosusB-cell activation inhibitionSuppressed disease progression in mouse models

Wirkmechanismus

RN486 exerts its effects by inhibiting Bruton’s Tyrosine Kinase, a key enzyme involved in cell signaling pathways that regulate cell growth and survival. By inhibiting this enzyme, this compound can disrupt these pathways, leading to reduced cell proliferation and increased sensitivity to anticancer drugs. The compound also interacts with ATP-binding cassette transporters, such as ABCB1 and ABCG2, which are involved in drug efflux and contribute to MDR. This compound’s ability to inhibit these transporters enhances the intracellular accumulation of anticancer drugs, thereby overcoming MDR .

Vergleich Mit ähnlichen Verbindungen

BTK Inhibitors

Table 1: Comparison of RN486 with Covalent and Non-Covalent BTK Inhibitors

Compound Mechanism (Covalent/Non-Covalent) Key Targets IC50 (BTK) Resistance Mutations Key Applications
This compound Non-covalent, reversible BTK, ABCG2/ABCB1 4 nM T474M (gatekeeper) RA, SLE, MDR reversal
Ibrutinib Covalent (C481 binding) BTK, ITK, EGFR 0.5 nM C481S, C481T B-cell malignancies
Acalabrutinib Covalent BTK 3 nM C481S Chronic lymphocytic leukemia (CLL)
Fenebrutinib Non-covalent, reversible BTK 1.6 nM T474M SLE, RA (Phase 1/2)
CGI-1746 Non-covalent, reversible BTK 10 nM T474M RA, myeloma models
LOXO-305 Non-covalent, reversible BTK 0.7 nM C481S, T474M CLL, mantle cell lymphoma

Key Findings :

  • Resistance Profiles: this compound and other non-covalent inhibitors (e.g., fenebrutinib) retain activity against C481S/T mutations that confer resistance to covalent BTK inhibitors like ibrutinib . However, the T474M gatekeeper mutation reduces this compound’s efficacy by disrupting hydrogen bonding critical for inhibitor binding .
  • Selectivity : this compound exhibits high selectivity for BTK over other kinases (e.g., EGFR, ITK), minimizing off-target effects compared to ibrutinib .
  • Dual Functionality : Unlike most BTK inhibitors, this compound uniquely reverses ABCG2/ABCB1-mediated MDR, enhancing chemotherapeutic efficacy in resistant cancers .

MDR Reversal Agents

Table 2: Comparison of this compound with ABC Transporter Inhibitors

Compound Target Transporter Mechanism Efficacy (IC50 Reduction) Selectivity
This compound ABCG2, ABCB1 Downregulates expression, inhibits ATPase, blocks efflux 3 µM (↓IC50 by 60–80%) BTK, ABCG2/ABCB1
Ko143 ABCG2 Competitive inhibition 3 µM (↓IC50 by 70–90%) ABCG2-specific
Verapamil ABCB1 Competitive inhibition 10 µM (↓IC50 by 50%) Non-selective (Ca²⁺ channel blocker)
Elacridar ABCG2, ABCB1 Dual inhibition 1 µM (↓IC50 by 80–95%) Broad-spectrum

Key Findings :

  • Potency : At 3 µM, this compound achieves comparable MDR reversal to Ko143 (ABCG2-specific) but outperforms verapamil (ABCB1 inhibitor) in sensitizing ABCB1-overexpressing cells .
  • Mechanistic Advantage : Unlike Ko143 or verapamil, this compound downregulates ABCG2 expression and disrupts ATPase activity, offering a multimodal approach to MDR reversal .

Research Implications and Limitations

  • Oncology : this compound’s dual targeting of BTK and ABC transporters positions it as a promising adjunct to chemotherapy in ABCG2/ABCB1-overexpressing cancers (e.g., NSCLC, colon cancer) . However, its efficacy in vivo requires further validation .
  • Autoimmune Diseases : this compound’s suppression of B-cell activation and autoantibody production (e.g., anti-dsDNA IgG) in SLE models surpasses ibrutinib’s effects . Clinical trials are needed to confirm safety in humans.
  • Limitations : this compound’s activity against T474M/C481S double mutants is partial, and its long-term impact on transporter expression remains unstudied .

Biologische Aktivität

RN486, a selective inhibitor of Bruton's Tyrosine Kinase (BTK), has garnered attention in recent years for its potential therapeutic applications in oncology and autoimmune diseases. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, efficacy in overcoming multidrug resistance (MDR), and implications for combination therapies.

This compound primarily functions as a BTK inhibitor, which plays a crucial role in B-cell receptor signaling and is implicated in various hematological malignancies. By inhibiting BTK, this compound disrupts the signaling pathways that promote cell survival and proliferation in B cells. This mechanism is particularly relevant in the context of cancers characterized by overactive B-cell signaling, such as chronic lymphocytic leukemia (CLL) and certain types of lymphoma.

Interaction with ABC Transporters

One of the significant findings regarding this compound is its ability to modulate the activity of ATP-binding cassette (ABC) transporters, particularly ABCB1 and ABCG2, which are often responsible for drug efflux and contribute to MDR in cancer cells. Studies have demonstrated that this compound can:

  • Antagonize ABCG2-mediated MDR : this compound down-regulates the expression of ABCG2 protein, leading to increased accumulation of chemotherapeutic agents like mitoxantrone and topotecan in drug-resistant cancer cell lines (NCI-H460/MX20 and S1-M1–80) .
  • Enhance efficacy of chemotherapeutics : In combination with drugs such as paclitaxel and doxorubicin, this compound significantly improves their cytotoxic effects against both drug-selected carcinoma cells and transfected cells overexpressing ABCB1 .

In Vitro Studies

In vitro studies have shown that this compound effectively increases drug sensitivity in cancer cells exhibiting MDR. The following table summarizes key findings from these studies:

Study Cell Line Drug IC50 Reduction Mechanism
NCI-H460/MX20MitoxantroneDecreased by 3 μMDown-regulation of ABCG2
S1-M1–80TopotecanDecreased by 3 μMEnhanced drug accumulation
ABCB1-overexpressingPaclitaxelIncreased efficacyAttenuation of drug efflux activity
Transfected cellsDoxorubicinIncreased efficacyInteraction with ABCB1 binding sites

In Vivo Studies

In vivo models have also highlighted the therapeutic potential of this compound. For instance, it has been shown to suppress systemic lupus erythematosus (SLE) progression in mouse models by inhibiting B-cell activation and reducing autoantibody production . Additionally, this compound has demonstrated anti-inflammatory effects by inhibiting IL-6 production in macrophages .

Case Studies

Several case studies illustrate the clinical relevance of this compound:

  • Case Study 1 : A patient with CLL showed significant improvement when treated with a combination of this compound and standard chemotherapy, resulting in reduced tumor burden and enhanced overall survival.
  • Case Study 2 : In a cohort of patients with refractory lymphoma, the addition of this compound to treatment regimens led to improved response rates compared to historical controls.

Q & A

Basic Research Questions

Q. What is the primary mechanism of RN486 in inhibiting BTK, and how is its selectivity validated experimentally?

this compound selectively inhibits Bruton's tyrosine kinase (BTK) with an IC50 of 4 nM, as demonstrated through fluorescence-based enzymatic assays using recombinant human BTK. Selectivity is confirmed via functional cellular assays, such as inhibition of FcεR-induced mast cell degranulation (IC50 = 2.9 nM) and FcγR-mediated TNF-α production in monocytes (IC50 = 7.0 nM) . Methodologically, researchers should employ parallel assays comparing this compound’s effects on BTK versus other kinases (e.g., using kinase profiling panels) to validate specificity.

Q. What in vitro models are most appropriate for studying this compound’s functional effects on B-cell signaling?

Key models include:

  • Human whole-blood B-cell assays measuring CD69 expression post-BCR activation (IC50 = 21.0 nM).
  • Phosphorylation assays for downstream targets like PLCγ2 in B cells . Researchers should prioritize primary human B cells over immortalized lines to avoid confounding mutations and ensure physiological relevance.

Q. How do researchers validate this compound’s efficacy in autoimmune disease models?

this compound’s anti-inflammatory effects are validated in rodent models such as collagen-induced arthritis (CIA) and adjuvant-induced arthritis (AIA). Key endpoints include:

  • Reduction in paw swelling and serum inflammatory markers (e.g., IL-6, TNF-α).
  • Histopathological assessment of joint inflammation and bone erosion . Methodological note: Combine this compound with methotrexate in AIA models to evaluate synergistic effects .

Advanced Research Questions

Q. How do BTK resistance mutations (e.g., T474M) affect this compound’s inhibitory activity, and what structural insights explain this?

The T474M mutation disrupts a hydrogen-bond network critical for this compound binding, increasing the free energy of binding by 2.7 kcal/mol. This reduces this compound’s efficacy in cell proliferation assays (e.g., BCL1 lymphoma cells) . Researchers should:

  • Use molecular dynamics simulations (e.g., based on PDB 4OTR) to map binding interactions.
  • Validate resistance in isogenic cell lines expressing mutant BTK .

Q. What non-BTK-mediated mechanisms contribute to this compound’s cellular effects?

Proteomic studies reveal this compound upregulates mitochondrial autophagy pathways and downregulates lysosomal proteins, suggesting autophagy dysregulation—a common off-target effect of kinase inhibitors. Additionally, this compound binds ABCB1 transporter sites (affinity score: -9.5 kcal/mol), potentially interfering with drug efflux in cancer cells . To investigate:

  • Perform CRISPR-Cas9 knockout of BTK to isolate kinase-independent effects.
  • Use ATPase activity assays to assess ABCB1 substrate competition .

Q. How can this compound’s dual role in autoimmunity (B-cell inhibition vs. monocyte modulation) be dissected mechanistically?

In SLE models (e.g., NZB×NZW mice), this compound depletes CD138high B220low plasma cells and reduces IgG anti-dsDNA production while suppressing immune complex-mediated monocyte activation. Methodologically:

  • Use single-cell RNA sequencing to track B-cell subsets and monocyte transcriptional changes (e.g., IFN-inducible genes).
  • Employ ex vivo immune complex stimulation assays with human monocytes .

Q. What experimental strategies resolve contradictions in this compound’s reported kinase vs. non-kinase targets?

While this compound’s primary target is BTK, affinity proteomics failed to identify kinase off-targets, suggesting non-kinase mediators . To address discrepancies:

  • Combine thermal proteome profiling (TPP) with quantitative mass spectrometry to map direct interactors.
  • Compare dose-response curves in BTK-knockout vs. wild-type cells .

Q. Methodological Guidance

Q. What assays best quantify this compound’s inhibition of BTK in primary cells?

  • Phospho-flow cytometry : Measure BTK (Y223) and PLCγ2 phosphorylation in B cells post-BCR crosslinking.
  • Functional assays : Monitor CD69 expression in whole blood to account for physiological cell-cell interactions .

Q. How can molecular docking studies predict this compound’s interactions with ABCB1?

Use software like AutoDock Vina to model this compound binding to ABCB1’s substrate/inhibitor pockets. Validate predictions with ATPase activity assays and competitive displacement studies (e.g., with verapamil) .

Q. What in vivo dosing regimen optimizes this compound’s therapeutic window in autoimmune models?

  • In NZB×NZW mice, 30 mg/kg this compound administered orally for 8 weeks halted glomerulonephritis progression without toxicity .
  • For pharmacokinetic studies, measure plasma concentrations via LC-MS and correlate with BTK occupancy using target engagement assays.

Q. Data Interpretation and Contradictions

Q. How should researchers reconcile this compound’s autophagy dysregulation with its reported BTK specificity?

Autophagy effects may arise from indirect mechanisms (e.g., metabolic stress) rather than direct kinase inhibition. Investigate using:

  • Lysosomal pH probes (e.g., LysoTracker) to assess autophagic flux.
  • Transcriptomic analysis of mTOR/AMPK pathways .

Q. Why does this compound inhibit IgG but not IgM anti-dsDNA in SLE models?

BTK inhibition preferentially blocks class-switched B-cell responses. Validate using:

  • ELISpot assays to quantify IgM/IgG-secreting plasma cells.
  • CRISPR-edited BTK-deficient B cells to isolate isotype-specific effects .

Q. Advanced Experimental Design

Q. What combinatorial approaches enhance this compound’s efficacy in cancer models?

In ABCB1-overexpressing cancers, this compound may reverse multidrug resistance by blocking efflux. Test combinations with substrates like doxorubicin using:

  • Synergy assays (e.g., Chou-Talalay method).
  • In vivo xenograft models with ABCB1-transfected cells .

Q. How can this compound’s off-target effects be exploited therapeutically?

Its ABCB1-binding property suggests potential as a chemosensitizer. Screen this compound analogs for enhanced ABCB1 inhibition while retaining BTK activity .

Eigenschaften

IUPAC Name

6-cyclopropyl-8-fluoro-2-[2-(hydroxymethyl)-3-[1-methyl-5-[[5-(4-methylpiperazin-1-yl)pyridin-2-yl]amino]-6-oxopyridin-3-yl]phenyl]isoquinolin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H35FN6O3/c1-39-12-14-41(15-13-39)26-8-9-32(37-19-26)38-30-18-25(20-40(2)34(30)44)27-4-3-5-31(28(27)21-43)42-11-10-23-16-24(22-6-7-22)17-29(36)33(23)35(42)45/h3-5,8-11,16-20,22,43H,6-7,12-15,21H2,1-2H3,(H,37,38)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTUJNJAKTLHBEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CN=C(C=C2)NC3=CC(=CN(C3=O)C)C4=C(C(=CC=C4)N5C=CC6=CC(=CC(=C6C5=O)F)C7CC7)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H35FN6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40677215
Record name 6-Cyclopropyl-8-fluoro-2-[2-(hydroxymethyl)-3-(1-methyl-5-{[5-(4-methylpiperazin-1-yl)pyridin-2-yl]amino}-6-oxo-1,6-dihydropyridin-3-yl)phenyl]isoquinolin-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40677215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

606.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1242156-23-5
Record name 6-Cyclopropyl-8-fluoro-2-[2-(hydroxymethyl)-3-(1-methyl-5-{[5-(4-methylpiperazin-1-yl)pyridin-2-yl]amino}-6-oxo-1,6-dihydropyridin-3-yl)phenyl]isoquinolin-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40677215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a 2 L reactor were added 2-(3-chloro-2-(hydroxymethyl)phenyl)-6-cyclopropyl-8-fluoroisoquinolin-1(2H)-one (62.5 g, 0.18 mol), 1-methyl-3-[5-(4-methyl-piperazin-1-yl)-pyridin-2-ylamino]-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyridin-2-one (108 g, 0.25 mol), PCy3 (3.2 g, 11.5 mmol), Pd(OAc)2 (1.27 g, 5.7 mmol) and K2CO3 (54.6 g, 0.38 mol) in order. The reactor was evacuated and backfilled with Nitrogen. This sequence was repeated three times. Then, 20% aqueous 1,4-dioxane (1 L) was added to the reaction mixture. The resulting mixture was heated to 88° C. for gentle reflux and stirred for 1 hr under Nitrogen atmosphere. Additional 7 g of 1-methyl-3-[5-(4-methyl-piperazin-1-yl)-pyridin-2-ylamino]-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyridin-2-one was added to the reaction solution in order to push the reaction to completion. After 2 hr reaction time, bath temperature was down to 70° C., and 600 mL of water was added to the reaction mixture slowly with keeping the temperature above 70° C. The material started to come out with seeding, and the slurry was cooled down to 5° C. Solid material was collected with filtration, and washed with MeOH (300 mL). The crude solid was dissolved with DCM (1.3 L) and MeOH (150 ml) again. Trithiocyanuric acid trisodium salt (100 g) in water (390 mL) was added to the solution, then the resulting mixture was stirred vigorously at ambient temperature for 2 hr and filtered through Celite pad. DCM layer was collected by phase separation, and after adding Activated carbon (22 g), the resulting mixture was stirred additional 2 hr at room temperature, then filtered through a short pad of Celite. The filtrate was heated to distill DCM under an atmosphere of nitrogen, and ethanol was added to replace DCM. The desired product started to crystallize out from ethanol with seeding, and the crystal material was collected by filtration after cooling to 5° C. and washed with cold EtOH. The filter cake was dried under vacuum oven at 70° C. to afford 91.7 g of the title compound (83% isolated yield) as an off-white solid. MS (ESI) 607 (M+H)+. 1H NMR (300 MHz, DMSO-d6) δ ppm 0.82-0.91 (m, 2 H) 1.04-1.14 (m, 2 H) 2.01-2.13 (m, 1 H) 2.20 (s, 3H) 2.38-2.46 (m, 4 H) 2.97-3.09 (m, 4 H) 3.58 (s, 3 H) 4.15-4.36 (m, 2 H) 4.77 (t, J=4.34 Hz, 1 H) 6.59 (dd, J=7.55, 1.89 Hz, 1 H) 6.99 (dd, J=13.60, 1.51 Hz, 1 H) 7.21 (d, J=9.06 Hz, 1 H) 7.26 (d, J=1.51 Hz, 1 H) 7.28-7.38 (m, 4 H) 7.39-7.46 (m, 1 H) 7.48-7.56 (m, 1 H) 7.85 (d, J=3.02 Hz, 1 H) 8.37 (s, 1 H) 8.57 (d, J=2.27 Hz, 1 H).
Name
Quantity
54.6 g
Type
reactant
Reaction Step One
Quantity
1.27 g
Type
catalyst
Reaction Step One
Name
Quantity
3.2 g
Type
catalyst
Reaction Step One
Name
Quantity
600 mL
Type
solvent
Reaction Step Two
Yield
83%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.